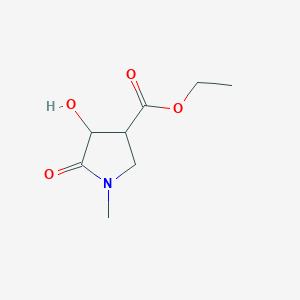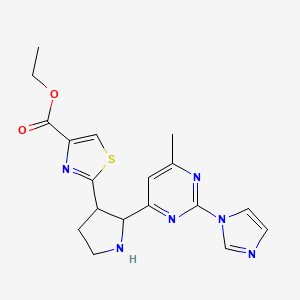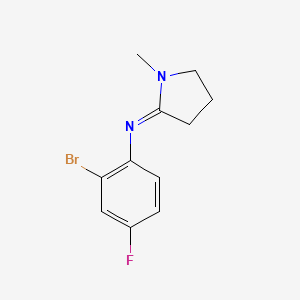
Pyrrolidine, 2-((2-bromo-4-fluorophenyl)imino)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of bromine and fluorine atoms attached to the benzene ring, along with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another method involves the nucleophilic substitution of 2-bromo-4-fluoroaniline with 1-methylpyrrolidine under appropriate reaction conditions. This reaction can be carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution process .
Industrial Production Methods
Industrial production of 2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted aniline derivatives .
Scientific Research Applications
2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroaniline: A closely related compound with similar structural features but lacking the pyrrolidine moiety.
4-Bromo-1-fluoro-2-nitrobenzene: Another related compound with a nitro group instead of the pyrrolidine moiety.
Uniqueness
2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline is unique due to the presence of the pyrrolidine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .
Properties
CAS No. |
27033-93-8 |
|---|---|
Molecular Formula |
C11H12BrFN2 |
Molecular Weight |
271.13 g/mol |
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C11H12BrFN2/c1-15-6-2-3-11(15)14-10-5-4-8(13)7-9(10)12/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
VGNFHHDUULRIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NC2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



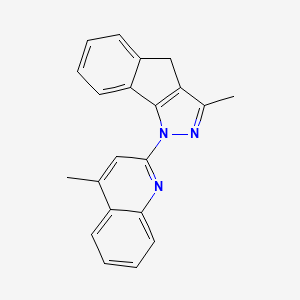
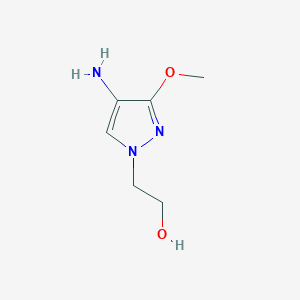
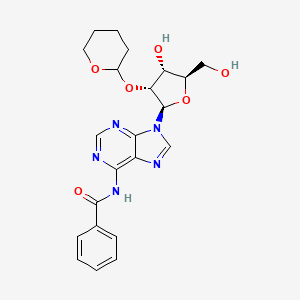
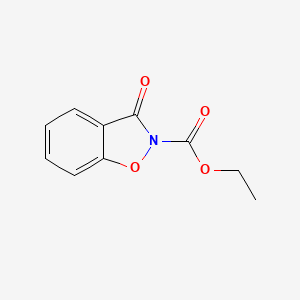
![Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-](/img/structure/B12900400.png)

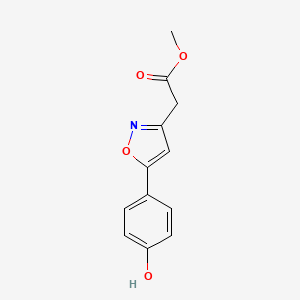
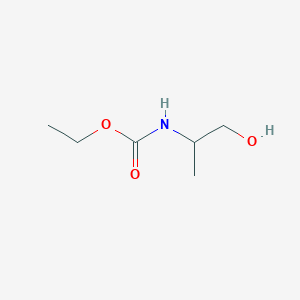
![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)
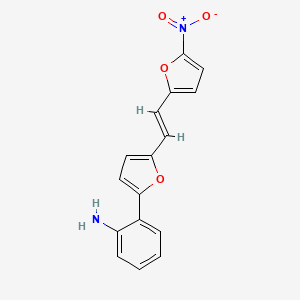
![2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900417.png)
